molecular formula C24H26N4 B1231491 Ropazine

Ropazine

Cat. No.: B1231491
M. Wt: 370.5 g/mol
InChI Key: UZDGLRYWBSKLQY-PLRJNAJWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ropazine is a compound belonging to the class of triazine herbicides. It is primarily used in agricultural settings to control broadleaf weeds and grasses. Triazine herbicides, including this compound, are known for their effectiveness in pre- and post-emergence weed control, making them valuable tools in crop management.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ropazine typically involves the reaction of cyanuric chloride with appropriate amines under controlled conditions. The process begins with the chlorination of cyanuric acid to form cyanuric chloride. This intermediate is then reacted with amines such as ethylamine or isopropylamine to produce this compound. The reaction is usually carried out in an organic solvent like acetone or acetonitrile, and the temperature is maintained between 0°C and 50°C to ensure optimal yield.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistency and high yield. The final product is purified through crystallization or distillation to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Ropazine undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various metabolites, which are often less active than the parent compound.

    Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atoms of this compound, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. These reactions are typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

    Substitution: Nucleophiles like amines or thiols are used in substitution reactions, often in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions include various substituted triazines, amine derivatives, and oxidized metabolites. These products can have different levels of herbicidal activity compared to the parent compound.

Scientific Research Applications

Ropazine has a wide range of scientific research applications, including:

    Chemistry: this compound is used as a model compound in studies of triazine herbicides’ reactivity and environmental fate.

    Biology: Research on this compound’s effects on plant physiology and its mechanism of action in inhibiting photosynthesis.

    Medicine: Investigations into the potential endocrine-disrupting effects of this compound and its metabolites.

    Industry: Development of new formulations and delivery systems for more effective and environmentally friendly herbicides.

Mechanism of Action

Ropazine exerts its herbicidal effects by inhibiting photosynthesis in plants. It specifically targets the photosystem II complex, binding to the D1 protein and blocking the electron transport chain. This disruption prevents the conversion of light energy into chemical energy, ultimately leading to the death of the plant. The molecular pathways involved include the inhibition of electron flow and the generation of reactive oxygen species, which cause cellular damage.

Comparison with Similar Compounds

Similar Compounds

  • Atrazine
  • Simazine
  • Propazine

Comparison

This compound shares structural similarities with other triazine herbicides like atrazine, simazine, and pthis compound. it is unique in its specific binding affinity to the D1 protein in the photosystem II complex, which can result in different levels of herbicidal activity and environmental persistence. Additionally, this compound’s metabolic pathways and degradation products may vary, influencing its overall impact on the environment and non-target organisms.

Properties

Molecular Formula

C24H26N4

Molecular Weight

370.5 g/mol

IUPAC Name

(Z)-N-(4-benzhydrylpiperazin-1-yl)-1-(6-methylpyridin-2-yl)methanimine

InChI

InChI=1S/C24H26N4/c1-20-9-8-14-23(26-20)19-25-28-17-15-27(16-18-28)24(21-10-4-2-5-11-21)22-12-6-3-7-13-22/h2-14,19,24H,15-18H2,1H3/b25-19-

InChI Key

UZDGLRYWBSKLQY-PLRJNAJWSA-N

Isomeric SMILES

CC1=NC(=CC=C1)/C=N\N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

CC1=NC(=CC=C1)C=NN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4

Synonyms

1-benzhydryl-4-(6-methyl-2-pyridylmethyleneimino)piperazine
ropizine
SC-13504

Origin of Product

United States

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